3,4-Dichloro-1-(4-chloro-2,3-dimethylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Dichloro-1-(4-chloro-2,3-dimethylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(4-chloro-2,3-dimethylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,3-dimethylbenzene and pyrrole derivatives.
Chlorination: The aromatic ring of 4-chloro-2,3-dimethylbenzene is chlorinated using reagents like chlorine gas or sulfuryl chloride under controlled conditions.
Pyrrole Formation: The chlorinated intermediate is then reacted with a pyrrole derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrrole ring.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-(4-chloro-2,3-dimethylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-(4-chloro-2,3-dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dichloro-1-(4-chloro-2,3-dimethylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the aromatic ring and the pyrrole moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62988-27-6 |
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Molecular Formula |
C12H8Cl3NO2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
3,4-dichloro-1-(4-chloro-2,3-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8Cl3NO2/c1-5-6(2)8(4-3-7(5)13)16-11(17)9(14)10(15)12(16)18/h3-4H,1-2H3 |
InChI Key |
LQYCGOHPPYJEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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